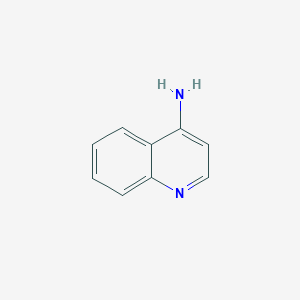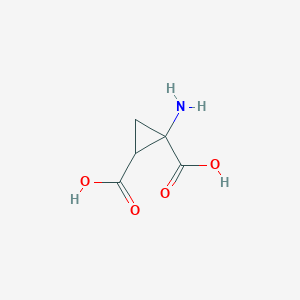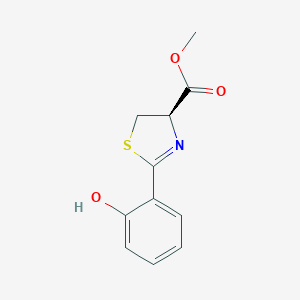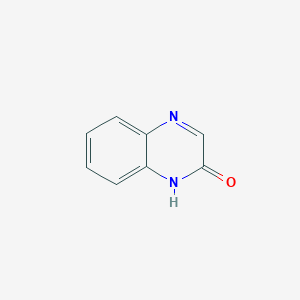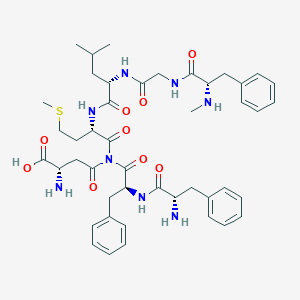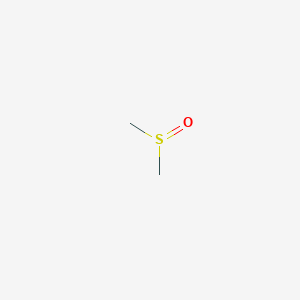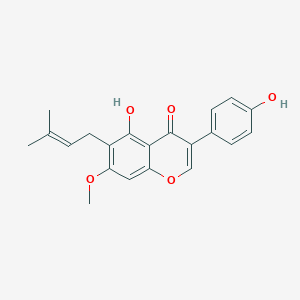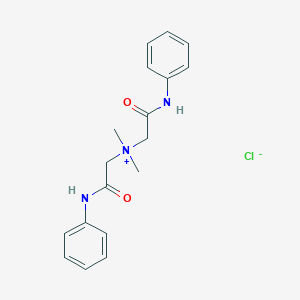
Deltorphin II
Übersicht
Beschreibung
Deltorphin 2, also known as [D-Ala2]-Deltorphin II, is a naturally occurring opioid heptapeptide. It is one of the most selective and potent agonists for the delta-opioid receptor. This compound is derived from the skin of certain frog species, particularly those belonging to the genus Phyllomedusa . Deltorphin 2 has a high affinity for the delta-opioid receptor, making it a valuable tool in scientific research, particularly in the study of pain modulation and opioid receptor function .
Wissenschaftliche Forschungsanwendungen
Deltorphin 2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neuropharmakologie: Deltorphin 2 wird verwendet, um die Mechanismen der Opioid-Rezeptorfunktion und die Blut-Hirn-Schrankenpenetration von Opioidpeptiden zu untersuchen.
Arzneimittelentwicklung: Seine selektive Wirkung auf Delta-Opioid-Rezeptoren macht es zu einem wertvollen Leitmolekül für die Entwicklung neuer Analgetika mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden.
5. Wirkmechanismus
Deltorphin 2 übt seine Wirkung aus, indem es an den Delta-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, die Proteinkinasen wie Proteinkinase C (PKC), extrazelluläre signalregulierte Kinasen (ERK1/2), Phosphoinositid-3-Kinase (PI3K) und Proteinkinase G (PKG) beinhalten. Diese Wege führen zu verschiedenen Zellreaktionen, darunter die Hemmung der Adenylatcyclase, die Reduktion des cyclic adenosine monophosphate (cAMP)-Spiegels und die Modulation der Ionenkanalaktivität . Die Aktivierung von Delta-Opioid-Rezeptoren durch Deltorphin 2 führt zu analgetischen Wirkungen und Kardioprotektion .
Ähnliche Verbindungen:
Deltorphin I: Ein weiterer natürlich vorkommender Delta-Opioid-Rezeptoragonist mit ähnlicher Struktur, aber unterschiedlicher Aminosäuresequenz.
Einzigartigkeit von Deltorphin 2: Deltorphin 2 ist einzigartig aufgrund seiner hohen Selektivität und Affinität für den Delta-Opioid-Rezeptor, was es zu einem der potentesten bekannten natürlichen Delta-Opioid-Rezeptoragonisten macht. Seine Fähigkeit, die Blut-Hirn-Schranke effektiver als andere Opioidpeptide zu durchdringen, unterscheidet es zusätzlich von ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Deltorphin II is a selective peptide agonist for the δ-opioid receptor . The δ-opioid receptor (DOR) is a G protein-coupled receptor that plays a crucial role in mediating pain . This compound has a high affinity and selectivity for the delta-opioid receptor, making it the most selective natural delta opioid receptor agonist .
Mode of Action
This compound interacts with its target, the δ-opioid receptor, by binding to the third extracellular loop of the receptor . This interaction leads to changes in the conformation of the receptor, which in turn triggers a series of intracellular events . The binding of this compound to the δ-opioid receptor destabilizes a helix at the N terminus of the extracellular loop and promotes a β-structure at its C terminus .
Biochemical Pathways
The activation of the δ-opioid receptor by this compound leads to the stimulation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival . The activation of these kinases by this compound could potentially lead to various downstream effects, such as increased cardiac resistance to reperfusion .
Result of Action
The activation of the δ-opioid receptor by this compound has been shown to have an antinociceptive effect, meaning it can reduce the sensation of pain . In addition, this compound has been found to improve the recovery of contractility of the isolated heart after total ischemia . This suggests that this compound could potentially have therapeutic applications in conditions such as myocardial infarction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of this compound to the δ-opioid receptor . Additionally, the physiological state of the individual, such as their overall health status and the presence of any diseases, can also influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
Deltorphin II interacts with the δ opioid receptor, a G protein-coupled receptor, in the central nervous system . The interaction between this compound and the δ opioid receptor is characterized by high affinity and selectivity .
Cellular Effects
This compound, through its interaction with the δ opioid receptor, can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the δ opioid receptor . This binding can lead to the activation or inhibition of various enzymes, leading to changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with the δ opioid receptor
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Deltorphin 2 kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Der Prozess beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Synthese beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure an das Harz, gefolgt von der schrittweisen Zugabe der restlichen Aminosäuren. Jede Aminosäure ist durch eine temporäre Schutzgruppe geschützt, die vor der Zugabe der nächsten Aminosäure entfernt wird. Das Endprodukt wird vom Harz abgespalten und mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsverfahren: Während industrielle Produktionsverfahren für Deltorphin 2 nicht umfassend dokumentiert sind, können die Prinzipien der großtechnischen Peptidsynthese angewendet werden. Dies beinhaltet die Optimierung des SPPS-Prozesses für den Scale-up, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatischen Peptidsynthesizern und fortschrittlichen Reinigungsverfahren wie präparativer HPLC kann die Produktion von Deltorphin 2 im industriellen Maßstab erleichtern .
Analyse Chemischer Reaktionen
Reaktionstypen: Deltorphin 2 unterliegt in erster Linie Peptidbindungsbildungs- und Spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Methioninreste .
Häufige Reagenzien und Bedingungen:
Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und N-Hydroxybenzotriazol (HOBt) werden üblicherweise in der SPPS verwendet.
Oxidation: Methioninreste können mit Wasserstoffperoxid oder Performinsäure oxidiert werden.
Reduktion: Methioninsulfoxid kann mit Reagenzien wie Dithiothreitol (DTT) zu Methionin reduziert werden.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist die intakte Peptidkette von Deltorphin 2. Die Oxidation von Methioninresten führt zu Methioninsulfoxid, während Reduktionsreaktionen das ursprüngliche Methionin wiederherstellen .
Vergleich Mit ähnlichen Verbindungen
Deltorphin I: Another naturally occurring delta-opioid receptor agonist with a similar structure but different amino acid sequence.
Dermorphin: A potent mu-opioid receptor agonist derived from the same frog species, with a different receptor selectivity profile.
Uniqueness of Deltorphin 2: Deltorphin 2 is unique due to its high selectivity and affinity for the delta-opioid receptor, making it one of the most potent natural delta-opioid receptor agonists known. Its ability to penetrate the blood-brain barrier more effectively than other opioid peptides further distinguishes it from similar compounds .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBRHVOPFWRRG-RCEFDBTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Deltorphin II and what is its primary target in the body?
A1: this compound is a naturally occurring heptapeptide originally isolated from the skin of the South American frog, Phyllomedusa bicolor. It exhibits high selectivity and affinity for δ-opioid receptors (DOR), which are part of the G protein-coupled receptor superfamily. [, , , , , ]
Q2: How does this compound interact with δ-opioid receptors?
A2: this compound binds to DOR, initiating a signaling cascade. This involves the activation of G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase activity. [, , , , ]
Q3: What are the downstream effects of this compound binding to δ-opioid receptors?
A3: this compound binding to DOR triggers various downstream effects, including:
- Inhibition of cAMP formation: This is a common pathway for opioid receptor signaling. [, ]
- Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and activation of potassium channels, influencing neuronal excitability. [, ]
- Activation of intracellular signaling pathways: this compound can also activate signaling pathways like the phosphoinositide cascade, potentially contributing to its pharmacological effects. []
Q4: What is the role of the third extracellular loop of the δ-opioid receptor in binding this compound?
A4: The third extracellular loop of the DOR is crucial for the binding of delta-selective ligands like this compound. Mutations within this loop, specifically at Trp284, Val296, and Val297, significantly reduce the receptor's affinity for this compound. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C40H59N9O10 and a molecular weight of 802.95 g/mol.
Q6: Is there any spectroscopic data available on this compound?
A7: Yes, NMR and CD spectroscopy have been used to study this compound's structure and its interaction with DOR fragments, particularly those containing the third extracellular loop. [, ] These studies revealed conformational changes in both this compound and the receptor fragment upon binding.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



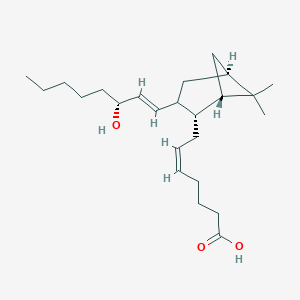
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
